N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
Description
N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide (Molecular Formula: C₁₅H₁₃Br₂NOS) is a brominated acetamide derivative characterized by a sulfanyl bridge connecting two aromatic moieties: a 4-bromo-3-methylphenyl group and a 4-bromophenyl group. Its structural features include:
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-bromophenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NOS/c1-10-8-12(4-7-14(10)17)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJLZDMWHBFOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide typically involves the reaction of 4-bromo-3-methylaniline with 4-bromobenzenethiol in the presence of an acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Trends :
Antimicrobial Activity
- Thioacetamide-triazoles (e.g., compounds 38 and 39 in ): Exhibit MIC values of 8–16 µg/mL against E. coli. The target compound’s bromine substituents may enhance membrane penetration but require empirical validation.
- Pyridazinone derivatives (e.g., FPR2 agonists in ): Activate chemotaxis in human neutrophils (EC₅₀ ~ 10 nM). The target lacks the pyridazinone core but shares sulfanyl groups critical for receptor interaction.
Antiviral Activity
Structural-Activity Relationship (SAR) Insights
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances van der Waals interactions but may reduce solubility .
- Sulfanyl Bridge : Critical for metabolic stability; replacement with oxygen decreases activity in analogs .
- Aromatic Substitutents : Methyl groups (e.g., 3-methyl in the target) improve steric complementarity in hydrophobic binding pockets .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide is an organic compound with significant potential in medicinal chemistry, primarily due to its structural features that confer various biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.
- Molecular Formula : C15H13Br2NOS
- Molecular Weight : 415.16 g/mol
- Structural Features : The compound features bromine and sulfur functionalities, enhancing its electrophilic character and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The phenylsulfanyl group allows for interactions with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the bromo-substituted phenyl ring may modulate the function of various receptors or proteins, leading to diverse biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives. The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further underscores its potential as an antimicrobial agent .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies suggest that it may act as a DNA gyrase and dihydrofolate reductase (DHFR) inhibitor, with IC50 values indicating significant activity against cancer cell lines . The compound's unique structure allows it to disrupt critical cellular processes in cancer cells, making it a candidate for further development as an anticancer therapeutic.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Contains bromo and phenyl groups | Different core structure |
| Pyrazoline Derivatives | Nitrogen-based heterocycles | Known for varied biological activities |
| N-(4-Bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide | Similar bromo and phenyl groups | Chlorine instead of bromine |
The presence of both bromine atoms and a sulfanyl group in this compound contributes to distinct chemical and biological properties not found in simpler structures .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Evaluation : A study conducted on various derivatives demonstrated significant antimicrobial properties against pathogens, highlighting the compound's potential as a lead for developing new antibiotics .
- Synergistic Effects : Research indicates that this compound exhibits synergistic effects when used in combination with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
- Non-Toxicity Profile : Hemolytic assays revealed low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting that the compound may have a favorable safety profile for therapeutic use .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide to maximize yield and purity?
Answer: Synthetic optimization requires precise control of reaction conditions:
- Temperature: Maintain 0–5°C during sulfanyl group coupling to prevent side reactions (e.g., oxidation) .
- Solvent selection: Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution efficiency between bromophenyl precursors and thioacetate intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials and byproducts. Monitor via TLC (Rf = 0.3–0.5 in 1:1 hexane/ethyl acetate) .
Validation: Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use multimodal characterization:
- Spectroscopy:
- 1H/13C NMR: Identify sulfanyl (–S–) protons (δ 3.5–4.0 ppm) and acetamide carbonyl (δ 170–175 ppm) .
- IR: Confirm C=O (1650–1680 cm⁻¹) and C–Br (550–600 cm⁻¹) stretches .
- Mass spectrometry: ESI-MS ([M+H]⁺ at m/z 415.16) verifies molecular weight .
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯S interactions) using SHELXL refinement .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound be resolved?
Answer: Address discrepancies through:
- Assay standardization: Control variables (e.g., enzyme concentration, pH, incubation time). For kinase inhibition (IC50 < 10 µM), validate via fluorescence polarization assays .
- Cell-line specificity: Test cytotoxicity in multiple models (e.g., HEK293 vs. HeLa) to rule out off-target effects .
- Statistical rigor: Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .
Q. What strategies are effective for designing derivatives of this compound to enhance bioactivity?
Answer: Derivative design focuses on functional group modulation:
- Bromine substitution: Replace 4-bromo groups with electron-withdrawing groups (e.g., –NO₂) to enhance electrophilic reactivity .
- Sulfanyl optimization: Replace –S– with sulfone (–SO₂–) to improve metabolic stability .
- Computational guidance: Perform molecular docking (AutoDock Vina) to predict binding affinities for target enzymes (e.g., HIV-1 reverse transcriptase) .
Q. How can crystallographic data inform the compound’s mechanism of action in drug-target interactions?
Answer: Crystal structures reveal:
- Hydrogen-bond networks: Intramolecular N–H⋯S bonds stabilize conformation, influencing binding to hydrophobic enzyme pockets .
- Torsional flexibility: Dihedral angles (e.g., C–S–C–C) affect steric compatibility with active sites .
Application: Overlay crystal structures with target proteins (e.g., PDB 1RTB) using PyMOL to identify steric clashes or favorable interactions .
Q. What methodologies are critical for resolving batch-to-batch variability in biological assay results?
Answer: Ensure reproducibility via:
- Purity thresholds: Enforce >98% purity (HPLC) and quantify trace solvents (GC-MS) .
- Stability studies: Monitor degradation under accelerated conditions (40°C/75% RH for 14 days) via LC-MS .
- Positive controls: Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting solubility data across different solvent systems?
Answer:
- Solubility profiling: Use shake-flask method in buffered (pH 7.4) and non-polar (n-octanol) solvents to calculate logP (~3.5) .
- DMSO stock solutions: Limit concentration to <10 mM to avoid colloidal aggregation artifacts in cell-based assays .
Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition studies?
Answer:
- Non-linear regression: Fit data to Hill equation (GraphPad Prism) to calculate EC50 and Hill coefficients .
- Outlier detection: Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
